2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine

Pharmaceutical impurity profiling HPLC method validation Pharmacopoeial reference standard

2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine (CAS 78441-62-0), formally designated as Nizatidine EP Impurity D, is a thiazole-based process-related impurity of the histamine H2-receptor antagonist nizatidine. With a molecular formula of C9H17N3S2 and molecular weight of 231.38 g/mol, it is structurally characterised as the des-(N-methyl-2-nitroethene-1,1-diamine) analogue of nizatidine, retaining the complete 2-dimethylaminomethyl-thiazole and thioether-ethanamine scaffold while lacking the nitroethene pharmacophore that defines the parent drug (MW 331.46 g/mol).

Molecular Formula C9H17N3S2
Molecular Weight 231.4 g/mol
CAS No. 78441-62-0
Cat. No. B135447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine
CAS78441-62-0
Synonyms4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine;  Nizatidine EP Impurity D; 
Molecular FormulaC9H17N3S2
Molecular Weight231.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC(=CS1)CSCCN
InChIInChI=1S/C9H17N3S2/c1-12(2)5-9-11-8(7-14-9)6-13-4-3-10/h7H,3-6,10H2,1-2H3
InChIKeyFDMDNIIUCZHKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nizatidine EP Impurity D (CAS 78441-62-0): Pharmacopoeial Reference Standard for H2-Receptor Antagonist Quality Control


2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine (CAS 78441-62-0), formally designated as Nizatidine EP Impurity D, is a thiazole-based process-related impurity of the histamine H2-receptor antagonist nizatidine [1]. With a molecular formula of C9H17N3S2 and molecular weight of 231.38 g/mol, it is structurally characterised as the des-(N-methyl-2-nitroethene-1,1-diamine) analogue of nizatidine, retaining the complete 2-dimethylaminomethyl-thiazole and thioether-ethanamine scaffold while lacking the nitroethene pharmacophore that defines the parent drug (MW 331.46 g/mol) [2]. The compound is listed in the European Pharmacopoeia (Ph. Eur. monograph 1453) and British Pharmacopoeia as a specified impurity requiring chromatographic identification, quantification with a correction factor of 2.3, and control to a limit of not more than 0.3% in nizatidine active pharmaceutical ingredient [1].

Why Nizatidine EP Impurity D (78441-62-0) Cannot Be Replaced by Other Nizatidine Impurities or Thiazole Amine Analogs in Regulated Analytical Workflows


Nizatidine EP Impurity D occupies a unique chromatographic and response-factor space among the 13 specified and unspecified impurities of nizatidine that prevents its substitution by any other in-class impurity reference standard [1]. In the harmonised Ph. Eur. / BP liquid chromatography method (C18, ammonium acetate pH 7.5 / methanol gradient, 254 nm detection), Impurity D elutes at a relative retention time (RRT) of approximately 0.75 with respect to nizatidine, positioned between Impurity J (RRT ~0.7) and Impurity F (RRT ~1.03) — a narrow elution window where misidentification with adjacent impurities is a recognised risk unless an authenticated reference standard is employed [1]. Furthermore, Impurity D exhibits a substantially non-equivalent UV response relative to nizatidine, mandating application of the highest correction factor (2.3) among all nizatidine impurities assigned correction factors, compared to 1.7 for Impurity B and 0.5 for Impurity H [1]. Use of an unqualified substitute or a structurally similar thiazole-ethanamine compound (e.g., ranitidine impurity analogs) would yield inaccurate quantification, potentially causing false compliance or false out-of-specification results during ANDA batch release or stability studies [2].

Quantitative Differentiation Evidence for Nizatidine EP Impurity D (CAS 78441-62-0) Relative to Co-Eluting and Structurally Analogous Impurities


Relative Retention Time (RRT) Differentiation in Pharmacopoeial HPLC Method: Impurity D at 0.75 vs. Adjacent Impurities J (0.7) and F (1.03)

Under the harmonised Ph. Eur. / BP liquid chromatography conditions for nizatidine related substances (C18, 250 × 4.6 mm, 5 µm; mobile phase A: ammonium acetate buffer pH 7.5 with diethylamine, mobile phase B: methanol; gradient 15%→50% B over 20 min; flow rate 1.0 mL/min; detection 254 nm; nizatidine retention time ~18 min), Impurity D demonstrates a relative retention time (RRT) of approximately 0.75 [1]. This places Impurity D in a crowded chromatographic region between Impurity J (RRT ~0.7) and Impurity F (RRT ~1.03), with baseline resolution from the parent nizatidine peak [1]. The resolution requirement between nizatidine and Impurity F is specified as minimum 2.0, and between Impurities A and K as minimum 1.5, confirming that the pharmacopoeial method is capable of discriminating Impurity D from chromatographically proximal impurities [1]. This RRT fingerprint is unique to Impurity D; no other listed nizatidine impurity shares this value, making an authenticated Impurity D reference standard indispensable for peak identification in the reference solution (d) chromatogram [1].

Pharmaceutical impurity profiling HPLC method validation Pharmacopoeial reference standard

Correction Factor Non-Equivalence: Impurity D Requires the Highest Response Correction Factor (2.3) Among All Nizatidine Impurities

The European Pharmacopoeia specifies correction factors for those nizatidine impurities whose UV absorbance at 254 nm differs substantially from that of nizatidine, which is used as the external standard for quantitation by area normalisation. Impurity D is assigned a correction factor of 2.3, meaning its peak area must be multiplied by 2.3 to obtain a mass-equivalent value relative to nizatidine [1]. This correction factor is the largest among the three impurities requiring correction: Impurity B = 1.7 and Impurity H = 0.5 [1]. The high correction factor indicates that Impurity D exhibits significantly weaker UV absorption at 254 nm than nizatidine on a per-mass basis, likely due to the absence of the nitroethene chromophore present in the parent drug. Failure to apply this correction factor would underestimate Impurity D content by a factor of 2.3, potentially allowing a batch exceeding the 0.3% limit to pass release testing undetected [2].

Quantitative impurity analysis Response factor correction Pharmaceutical quality control

Structural and Molecular Weight Divergence from Parent Nizatidine: Critical for Mass Balance and Spectroscopic Identification

Nizatidine EP Impurity D (C9H17N3S2, MW 231.38 g/mol) differs from the parent drug nizatidine (C12H21N5O2S2, MW 331.46 g/mol) by the complete absence of the N-methyl-2-nitroethene-1,1-diamine moiety, resulting in a molecular weight difference of 100.08 Da [1]. This ΔMW of ~100 Da is diagnostic and provides unambiguous identification of Impurity D by LC-MS in the presence of nizatidine and other impurities. Among EP-listed nizatidine impurities, Impurity D is unique in representing the fully deconstructed thiazole-ethanamine core without any nitroethene substituent; Impurity A (C4H9N3O2, MW ~131) is the isolated nitroethene-diamine fragment, while Impurity C (nizatidine sulfoxide) retains the full nizatidine skeleton with an oxidised sulfur [1]. This structural distinction makes Impurity D the primary marker for monitoring incomplete coupling during nizatidine synthesis, as reported in the preparative patent WO2004/69817 [2].

Impurity structural elucidation Mass spectrometry Synthetic process impurity

Synthetic Intermediate Provenance and Isolated Yield: 88% Yield from Cysteamine and Chloromethyl-Thiazole Hydrochloride

The preparative synthesis of Impurity D is documented in patent WO2004/069817, where 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride (1000 g, 4.43 mol) is reacted with cysteamine hydrochloride (520 g, 4.5 mol) in aqueous alkaline medium at 5–10 °C, yielding 910 g of the target compound after toluene extraction, activated charcoal treatment, and vacuum evaporation — corresponding to an isolated yield of 88% . This well-characterised synthetic route produces Impurity D as a yellow to dark red oil or thick oil with a predicted boiling point of 338.9 ± 37.0 °C and pKa of 8.83 ± 0.10 . The reproducible high-yield synthesis is essential for commercial manufacture of Impurity D reference standards at milligram to gram scale, where batch-to-batch consistency in impurity profile and residual solvent content directly impacts the reliability of quantitative NMR, HPLC, and MS characterisation data supplied with the reference standard .

Process chemistry Impurity synthesis Reference standard manufacture

Regulatory Acceptance and Pharmacopoeial Lineage: Impurity D Is Specified in Both EP and BP Monographs with Explicit Identification Criteria

Nizatidine EP Impurity D is one of eight named specified impurities (A, B, C, D, F, G, H, J, K) in the European Pharmacopoeia and British Pharmacopoeia monographs for nizatidine, with explicit chromatographic identification using the nizatidine for system suitability CRS and reference solution (d) [1]. Unlike unspecified impurities limited to 0.10%, Impurity D has a specific acceptance criterion of not more than 3 times the area of the principal peak in reference solution (a), corresponding to 0.3% [1]. This regulatory designation elevates Impurity D above non-specified impurities and commercially available 'related compounds' that lack pharmacopoeial lineage, making a traceable Impurity D reference standard (with certificate of analysis including HPLC purity, identity by NMR/MS, and residual solvent data) a prerequisite for ANDA submissions and commercial nizatidine production under ICH Q7 GMP guidelines [2].

Pharmacopoeial compliance Regulatory reference standard ANDA quality control

Validated Application Scenarios for Nizatidine EP Impurity D (78441-62-0) Based on Quantitative Differentiation Evidence


HPLC System Suitability and Peak Identification in Nizatidine API and Finished Product Release Testing

In routine QC laboratories performing nizatidine batch release per Ph. Eur. monograph 1453 or BP 2025, Impurity D must be positively identified in the chromatogram of reference solution (d) (containing impurities A, B, C, D, G, J, K) to confirm system suitability [1]. The authenticated Impurity D reference standard at RRT ~0.75, flanked by Impurity J (~0.7) and Impurity F (~1.03), enables unambiguous peak assignment in the crowded pre-nizatidine elution region. Laboratories without a certified Impurity D standard risk misidentifying Impurity J or a degradation product (e.g., DP-1 at RRT ~0.9) as Impurity D, leading to incorrect out-of-specification investigations or false batch acceptance [2]. Procurement of Impurity D with full characterisation data (¹H/¹³C NMR, HRMS, HPLC purity ≥95%) is therefore essential for compendial compliance.

Correction Factor Calibration and Detector Linearity Verification for Non-Equivalent Response Impurities

The uniquely high correction factor of 2.3 assigned to Impurity D makes it the most stringent probe for verifying detector linearity and correction factor accuracy in the nizatidine impurity method [1]. During method validation per ICH Q2(R1), laboratories must demonstrate that the applied correction factor of 2.3 yields accurate quantification across the reporting threshold (0.05%) to the specification limit (0.3%) [1]. Using an authenticated Impurity D reference standard, analysts prepare linearity solutions at 0.05%, 0.10%, 0.15%, 0.30%, and 0.45% relative to the nizatidine test concentration, inject in triplicate, and verify that the corrected peak areas yield a linear response (R² ≥ 0.998) and recovery within 80–120% at the LOQ level. This calibration protocol cannot be performed with Impurity B (CF 1.7) or Impurity H (CF 0.5) as surrogates, as their response factors differ substantially from that of Impurity D.

Forced Degradation and Stability-Indicating Method Validation for Nizatidine Drug Substance and Oral Solution

In forced degradation studies (acid, base, oxidative, thermal, photolytic, and humidity stress per ICH Q1A(R2)), Impurity D serves as a critical marker for evaluating whether degradation pathways regenerate the thiazole-ethanamine core structure [1]. The stability-indicating LC method validated by Dr. Reddy's Laboratories (2014) demonstrated that two unknown degradant impurities formed under 40°C/75% RH for 3 months (RRT 0.93 and 2.14) were well resolved from all 13 USP impurities including Impurity D [2]. By spiking stressed nizatidine samples with Impurity D at the 0.3% specification level, analysts can confirm that degradation products do not co-elute with or obscure Impurity D, thereby establishing peak purity (e.g., by PDA or LC-MS) and method specificity for regulatory submission [2].

Reference Standard Qualification for Bioequivalence and ANDA Submission Batch Analysis

For generic pharmaceutical companies filing ANDAs for nizatidine capsules or oral solution, the FDA requires comprehensive impurity profiling of the proposed generic product against the Reference Listed Drug (RLD) [1]. Impurity D reference standard, characterised with orthogonal techniques (HPLC-UV, LC-MS, ¹H/¹³C NMR, and where feasible, quantitative NMR for absolute purity assignment), must be used to quantify Impurity D in both the test product and the RLD during accelerated and long-term stability studies (25°C/60% RH and 40°C/75% RH) [2]. The molecular weight difference of 100.08 Da between Impurity D and nizatidine provides a definitive MS identifier for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) during LC-MS/MS analysis of biological samples in fed/fasted bioequivalence studies, where Impurity D may be monitored as a potential metabolite or process impurity carryover [2].

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